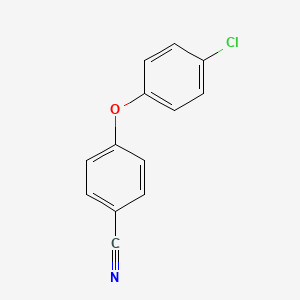

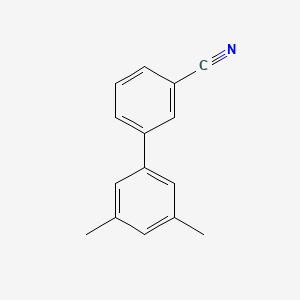

3-(3,5-Dimethylphenyl)benzonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

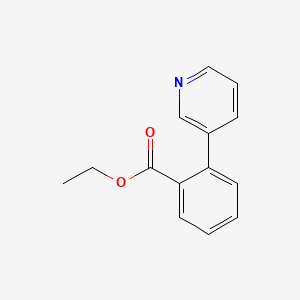

“3-(3,5-Dimethylphenyl)benzonitrile” is a chemical compound with the CAS Number: 713079-19-7 . It has a molecular weight of 207.27 and its IUPAC name is 3’,5’-dimethyl [1,1’-biphenyl]-3-carbonitrile .

Molecular Structure Analysis

The molecular structure of “3-(3,5-Dimethylphenyl)benzonitrile” is represented by the linear formula C15H13N . The InChI Code for this compound is 1S/C15H13N/c1-11-6-12(2)8-15(7-11)14-5-3-4-13(9-14)10-16/h3-9H,1-2H3 .

Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(3,5-Dimethylphenyl)benzonitrile” include a molecular weight of 207.27 . The compound’s IUPAC name is 3’,5’-dimethyl [1,1’-biphenyl]-3-carbonitrile . No additional physical or chemical properties were found in the search results.

Aplicaciones Científicas De Investigación

I have conducted a search for the scientific research applications of “3-(3,5-Dimethylphenyl)benzonitrile,” but the information available is quite limited. The primary application mentioned in the search results is its use in the synthesis of the drug Rilpivirine, an antiretroviral medication used to treat HIV. Here is a brief overview of this application:

Synthesis of Rilpivirine

“3-(3,5-Dimethylphenyl)benzonitrile” is used as an intermediate in the synthesis of Rilpivirine. The conventional synthesis involves nucleophilic displacement of a chloropyrimidine derivative with a dimethylphenylpropenenitrile hydrochloride derivative .

Mecanismo De Acción

Target of Action

It is known to be a key intermediate in the synthesis of rilpivirine , a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 .

Mode of Action

In the context of its role in the synthesis of rilpivirine, it undergoes a nucleophilic substitution reaction with 4-[(4-chloropyrimidin-2-yl)amino]benzonitrile .

Biochemical Pathways

As an intermediate in the synthesis of Rilpivirine, it contributes to the inhibition of HIV-1 reverse transcriptase, thereby preventing the replication of the virus .

Pharmacokinetics

As an intermediate in the synthesis of rilpivirine, its contribution to the overall bioavailability of the final drug product can be inferred .

Result of Action

Its role as an intermediate in the synthesis of rilpivirine suggests that it contributes to the antiviral activity of the final drug product .

Action Environment

Factors such as temperature, ph, and solvent can potentially affect the efficiency of its reactions in the synthesis of rilpivirine .

Propiedades

IUPAC Name |

3-(3,5-dimethylphenyl)benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N/c1-11-6-12(2)8-15(7-11)14-5-3-4-13(9-14)10-16/h3-9H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBYQOHMDGQMIQB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C2=CC=CC(=C2)C#N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20459793 |

Source

|

| Record name | 3-(3,5-dimethylphenyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20459793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3,5-Dimethylphenyl)benzonitrile | |

CAS RN |

713079-19-7 |

Source

|

| Record name | 3-(3,5-dimethylphenyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20459793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.